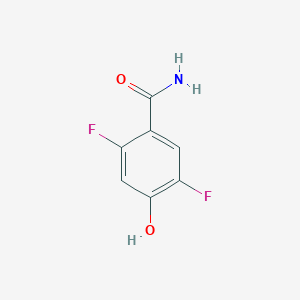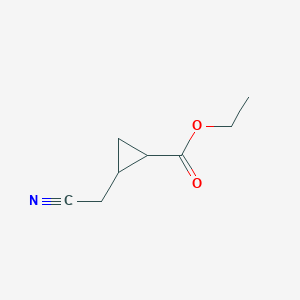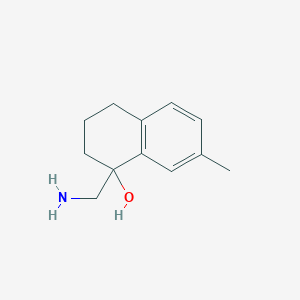
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
Comparison with Other Similar Compounds: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other aminomethyl-substituted tetrahydronaphthalenes:
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the methyl group at the 7-position, which may affect its reactivity and applications.
1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol: The ethyl group may confer different steric and electronic properties.
Uniqueness: The presence of the methyl group at the 7-position in this compound makes it unique, potentially influencing its chemical behavior and suitability for specific applications.
Comparison with Similar Compounds
- 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol
This detailed overview provides a comprehensive understanding of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(aminomethyl)-7-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6,8,13H2,1H3 |
InChI Key |
AKCPEFWPKNIJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2(CN)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



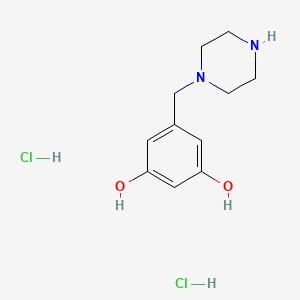
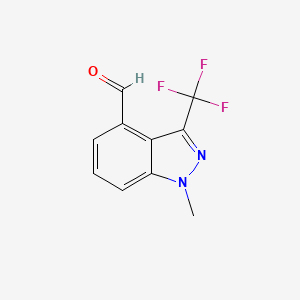


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
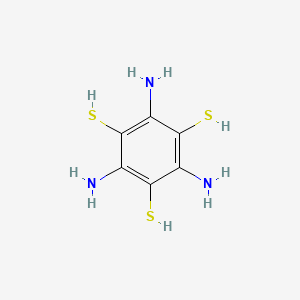
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)



